molecular formula C13H7Cl3FNO3 B8304034 2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- CAS No. 1546765-39-2

2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-

Cat. No. B8304034
M. Wt: 350.6 g/mol
InChI Key: ZAYTUZJMFVYJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871943B2

Procedure details

To a 50 mL three-necked flask equipped with a stirring bar and a condenser were placed 4,5,6-trichloropicolinic acid (0.503 g, 90% purity, 2 mmol), triethylamine (0.607, 6 mmol), acetonitrile (5 g) and water (5 g). The mixture became a homogeneous solution which was sparged with nitrogen for 15 minutes. Bis(triphenylphosphine)palladium(II) dichloride (0.042 g, 0.06 mmol) was added and the mixture was heated to 50° C. In a one-necked flask were placed (4-chloro-2-fluoro-3-methoxyphenyl)-boronic acid (1.951 g, 22 wt % in methyl isobutyl ketone/dimethoxyethane, 2.1 mmol) and acetonitrile (2.5 g). The solution was sparged with nitrogen for 15 minutes, and then slowly added to trichloropicolinic acid solution by a syringe pump at 50° C. The total addition time was about two hours. The reaction mixture was stirred at 50° C. for three more hours. A sample was taken and analyzed by HPLC. The LC results indicated that the reaction was completed. The reaction mixture was allowed to cool to room temperature. To acidify the reaction mixture, hydrochloric acid (6 g, 1 N HCl in water) was added to the flask dropwise. The resulting slurry was stirred overnight. The mixture was filtered and a light brown solid was obtained. This crude product was stirred in acetonitrile at room temperature for 2 hours. After filtration and vacuum drying, the white product (0.44 g, 92% LC purity, 58% yield) was obtained. 1H NMR (400 MHz, THF-d8) δ 8.35 (s, 1H), 7.40 (dd, J=8.5, 1.7 Hz, 1H), 7.23 (dd, J=8.5, 6.9 Hz, 1H), 4.00 (d, J=1.3 Hz, 3H); 13C NMR (101 MHz, THF-d8) δ 163.62 (s), 154.81 (s), 153.03 (s), 152.31 (s), 147.36 (s), 144.64 (d, J=13.4 Hz), 143.70 (s), 133.21 (s), 129.55 (d, J=3.5 Hz), 126.34 (d, J=14.4 Hz), 125.71 (s), 125.41-125.01 (m), 60.91 (d, J=4.8 Hz); 19F NMR (376 MHz, THF-d8) δ+−128.96. ESI/LC/MS/PI (M+H)+=349.9559 (100%), 351.9531 (99.66%), 353.95 (33.59%).
Quantity
0.503 g
Type
reactant
Reaction Step One
Quantity
0.042 g
Type
catalyst
Reaction Step Two
Quantity
2.5 g
Type
solvent
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
solvent
Reaction Step Five
Quantity
6 mmol
Type
reactant
Reaction Step Six
Quantity
1.951 g
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
349.9559
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
351.9531
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
353.95
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6](Cl)[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1.C(N(CC)CC)C.[Cl:20][C:21]1[CH:26]=[CH:25][C:24](B(O)O)=[C:23]([F:30])[C:22]=1[O:31][CH3:32].Cl>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:24]2[CH:25]=[CH:26][C:21]([Cl:20])=[C:22]([O:31][CH3:32])[C:23]=2[F:30])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1 |^1:39,58|

Inputs

Step One
Name
Quantity
0.503 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
Step Two
Name
Quantity
0.042 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
2.5 g
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
5 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
6 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
1.951 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)B(O)O)F)OC
Step Eight
Name
Quantity
6 g
Type
reactant
Smiles
Cl
Step Nine
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Ten
Name
349.9559
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
351.9531
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
353.95
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for three more hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL three-necked flask equipped with a stirring bar and a condenser
CUSTOM
Type
CUSTOM
Details
was sparged with nitrogen for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
In a one-necked flask were placed
CUSTOM
Type
CUSTOM
Details
The solution was sparged with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
slowly added to trichloropicolinic acid solution by a syringe pump at 50° C
ADDITION
Type
ADDITION
Details
The total addition time
CUSTOM
Type
CUSTOM
Details
The LC results
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was added to the flask dropwise
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
a light brown solid was obtained
FILTRATION
Type
FILTRATION
Details
After filtration and vacuum
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the white product (0.44 g, 92% LC purity, 58% yield) was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=NC(=C1Cl)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.